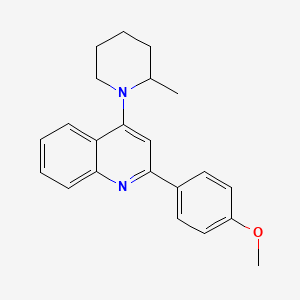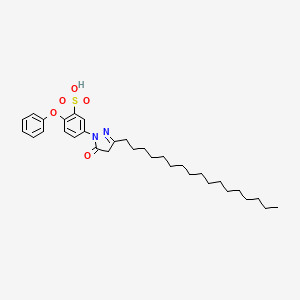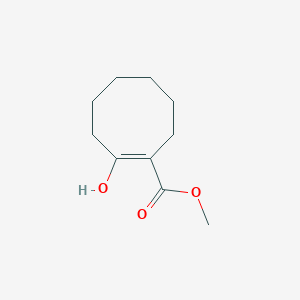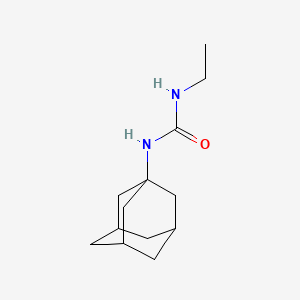-lambda~5~-bismuthane CAS No. 61217-41-2](/img/structure/B11939637.png)
Bis[(chloroacetyl)oxy](triphenyl)-lambda~5~-bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chloroacetyl)oxy-lambda~5~-bismuthane: is an organobismuth compound characterized by its unique structure, which includes a bismuth atom bonded to three phenyl groups and two chloroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chloroacetyl)oxy-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with chloroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl groups. The general reaction scheme is as follows:
Ph3Bi+2ClCH2COCl→Ph3Bi(OCOCH2Cl)2
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and mixing.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chloroacetyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloroacetyl groups under basic conditions.
Major Products:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Derivatives with different functional groups replacing the chloroacetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can be used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Protecting Group: The compound can serve as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Antimicrobial Agents: Organobismuth compounds, including Bis(chloroacetyl)oxy-lambda~5~-bismuthane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Industry:
Polymerization: The compound can be used as an initiator or catalyst in polymerization reactions, leading to the formation of various polymers with unique properties.
Wirkmechanismus
The mechanism by which Bis(chloroacetyl)oxy-lambda~5~-bismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. The bismuth atom can coordinate with electron-rich sites on substrates, facilitating reactions such as oxidation, reduction, and substitution. The chloroacetyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Triphenylbismuth: A simpler organobismuth compound with three phenyl groups bonded to a bismuth atom.
Bis(chloroacetyl)oxy-lambda~5~-stibane: A similar compound where the bismuth atom is replaced with antimony.
Triphenylbismuth bis(2-chloroacetate): Another derivative with similar functional groups.
Uniqueness: Bis(chloroacetyl)oxy-lambda~5~-bismuthane is unique due to the presence of both chloroacetyl and triphenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
61217-41-2 |
|---|---|
Molekularformel |
C22H19BiCl2O4 |
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
bis[(2-chloroacetyl)oxy]-triphenylbismuth |
InChI |
InChI=1S/3C6H5.2C2H3ClO2.Bi/c3*1-2-4-6-5-3-1;2*3-1-2(4)5;/h3*1-5H;2*1H2,(H,4,5);/q;;;;;+2/p-2 |
InChI-Schlüssel |
XOXMLZVRHZOOJW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(OC(=O)CCl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)


